molecular formula C15H15ClN2O3 B2537229 Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate CAS No. 1436374-49-0

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate

Cat. No. B2537229
CAS RN: 1436374-49-0
M. Wt: 306.75
InChI Key: LPXODVKQOYWXHZ-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a compound that belongs to a class of organic molecules known for their multifunctional nature and potential utility in synthesizing polyfunctional heterocyclic systems. These systems are of interest due to their wide range of applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, showcasing the versatility of these compounds as synthons for creating polysubstituted heterocyclic systems . Similarly, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was synthesized by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was determined, revealing that it crystallizes in a specific space group with defined lattice constants. The compound was found to exist as the enamine tautomer in the solid state . Another study on a thioamide derivative provided insights into the molecular structure through X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy . These analyses are crucial for understanding the molecular conformation and electronic structure of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, showing that they can undergo various chemical reactions to form heterocyclic systems. For instance, reactions with heteroarylhydrazines yielded two types of products: hydrazonopropanoates and phenylpyrazoles . Another study demonstrated the use of related compounds in the synthesis of different heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones . These findings suggest that methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate could also participate in similar reactions, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate are not directly reported, the properties of structurally related compounds provide some insights. The reported crystal structures, bond distances, and spectroscopic data contribute to a deeper understanding of the physical properties such as solubility, melting points, and stability . Chemical properties such as reactivity, tautomerism, and the presence of functional groups can be inferred from the molecular structure and previous reactions . These properties are essential for predicting the behavior of the compound in various environments and for designing further chemical transformations.

Scientific Research Applications

Improved Synthesis and Applications

An Improved Synthesis of Clopidogrel Sulfate An improved synthesis pathway for Clopidogrel Sulfate demonstrates the industrial potential of similar compounds through an efficient and high-yield process. The synthesis involves the esterification and optical resolution of racemic acids, followed by condensation and cyclization reactions, highlighting the compound's role in the production of pharmaceuticals (Hu Jia-peng, 2012).

Optimized Synthesis for High Yield The optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride through the reaction with methanol solution of thionyl chloride under specific conditions achieves a high yield of 98%, indicating the effectiveness of precise synthesis conditions in enhancing product yield (Wang Guo-hua, 2008).

Structural Characterization and Anticancer Applications

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes Research on amino acetate functionalized Schiff base organotin(IV) complexes demonstrates their potential as anticancer drugs. The structural characterization and in vitro cytotoxicity studies against various human tumor cell lines reveal significant cytotoxic effects, suggesting a possible clinical application for similar compounds in cancer treatment (T. S. Basu Baul et al., 2009).

properties

IUPAC Name

methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-11(12-4-3-5-13(16)9-12)8-14(19)18(7-6-17)10-15(20)21-2/h3-5,8-9H,7,10H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXODVKQOYWXHZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CC#N)CC(=O)OC)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)N(CC#N)CC(=O)OC)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[3-(3-chlorophenyl)-N-(cyanomethyl)but-2-enamido]acetate

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